REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl.Cl[CH2:20][CH2:21][NH:22][CH2:23][CH3:24].[I-].[K+].[CH3:27][C:28](C)=O>>[CH2:21]([N:22]([CH2:27][CH3:28])[CH2:23][CH2:24][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1)[CH3:20] |f:1.2.3,4.5,6.7|
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Name
|
|
Quantity
|
15.21 g
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Type
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reactant
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
34.55 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
25.81 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCNCC
|
Name
|
|
Quantity
|
0.166 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
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Details
|
under reflux for 10-9 h
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Duration
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9.5 (± 0.5) h
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Type
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TEMPERATURE
|
Details
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On cooling
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Type
|
CUSTOM
|
Details
|
the solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
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Details
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The residue was dissolved in toluene (75 ml)
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Type
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WASH
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Details
|
the solution was washed with sodium hydroxide solution (2% w/v, 30 ml) and deionized water (2×30 ml)
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Type
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CUSTOM
|
Details
|
Removal of the solvent
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCOC1=CC=C(C(=O)OC)C=C1)CC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |